molecular formula C6H8N2O2 B1306763 Methyl 4-methyl-1H-pyrazole-3-carboxylate CAS No. 68809-58-5

Methyl 4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1306763
CAS No.: 68809-58-5
M. Wt: 140.14 g/mol
InChI Key: IFXPRADXZJOPEQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which allows for a variety of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Biological Activity

Methyl 4-methyl-1H-pyrazole-3-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with MMPC, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by a methyl group at the 4-position and a carboxylate ester at the 3-position. Its molecular formula is C6H8N2O2C_6H_8N_2O_2, and it has been noted for its enhanced solubility and stability due to its hydrochloride salt form.

Synthesis

The synthesis of MMPC can involve various methods, including:

  • Oxidation : Utilizing agents like potassium permanganate to form corresponding pyrazole derivatives.
  • Reduction : Employing lithium aluminum hydride for the reduction of functional groups.
  • Substitution : Engaging nucleophiles or alkyl halides under specific conditions to modify the pyrazole ring.

Biological Activities

MMPC exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Research has indicated that pyrazole derivatives, including MMPC, possess antimicrobial properties. A study highlighted its efficacy against various bacterial strains, showcasing its potential as an antibacterial agent .
  • Antiviral Properties : MMPC has been explored for its antiviral activity, particularly against HIV-1. In vitro studies demonstrated that certain pyrazole derivatives could inhibit HIV replication without affecting host cell viability .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various experimental models, suggesting potential use in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that MMPC may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent .

The biological effects of MMPC are mediated through its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : MMPC can bind to enzymes involved in inflammatory pathways, modulating their activity and leading to reduced inflammation.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of MMPC is crucial for optimizing its biological activity. Variations in substitution patterns on the pyrazole ring have been linked to changes in potency and selectivity for biological targets. For instance:

CompoundActivity LevelComments
This compoundModerateEffective against certain bacterial strains
Methyl 4-amino-1H-pyrazole-3-carboxylateHighEnhanced anti-inflammatory properties
Methyl 1H-pyrazole-4-carbaldehydeLowLimited activity compared to MMPC

Case Studies

Several case studies have highlighted the potential applications of MMPC:

  • Antiviral Screening : A study screened a library of pyrazole compounds, identifying MMPC as a lead candidate with significant antiviral activity against HIV . The compound's mechanism was distinct from traditional antiviral drugs, reducing concerns about resistance.
  • Cytotoxicity Assays : In vitro assays demonstrated that MMPC exhibited dose-dependent cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Models : Animal models treated with MMPC showed reduced levels of inflammatory cytokines, indicating its therapeutic potential in managing chronic inflammatory conditions .

Properties

IUPAC Name

methyl 4-methyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPRADXZJOPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392753
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68809-58-5
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diazomethane (nominally 0.68 g—generated from DIAZALD® (5 g) in diethyl ether (45 ml)) at −78° C. was added a solution of E/Z methyl-2-bromo-2-butenoate (3.58 g) (available from Fluka) in diethyl ether (15 ml), dropwise, over 15 min. The mixture was maintained at −78° C. for 1 h then allowed to warm to 20° C. with stirring overnight. Acetic acid (1 ml) was added to destroy excess diazomethane and the mixture evaporated under reduced pressure. The residue was co-evaporated with toluene. Purification of the residue by column chromatography on silica gel eluting with ethyl acetate:cyclohexane (1:1) gave the title compound (1.12 g) as an orange solid.
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